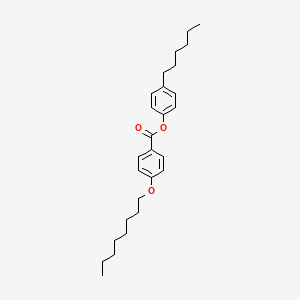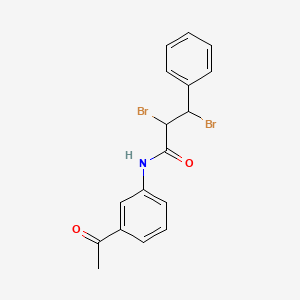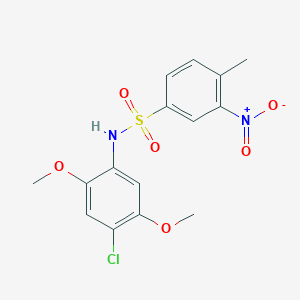![molecular formula C25H23N3O2 B12471961 [6-(3,4-dihydro-2H-quinoline-1-carbonyl)pyridin-3-yl]-(3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B12471961.png)
[6-(3,4-dihydro-2H-quinoline-1-carbonyl)pyridin-3-yl]-(3,4-dihydro-2H-quinolin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[6-(3,4-dihydro-2H-quinoline-1-carbonyl)pyridin-3-yl]-(3,4-dihydro-2H-quinolin-1-yl)methanone is a complex organic compound that features a unique structure combining quinoline and pyridine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [6-(3,4-dihydro-2H-quinoline-1-carbonyl)pyridin-3-yl]-(3,4-dihydro-2H-quinolin-1-yl)methanone typically involves multi-step organic reactions. One common method involves the use of copper-catalyzed oxidative dehydrogenative annulation of oximes with α-amino ketones . This method utilizes O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
[6-(3,4-dihydro-2H-quinoline-1-carbonyl)pyridin-3-yl]-(3,4-dihydro-2H-quinolin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
[6-(3,4-dihydro-2H-quinoline-1-carbonyl)pyridin-3-yl]-(3,4-dihydro-2H-quinolin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in the study of enzyme interactions and as a potential inhibitor.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of [6-(3,4-dihydro-2H-quinoline-1-carbonyl)pyridin-3-yl]-(3,4-dihydro-2H-quinolin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluorotoluene: An organic compound used as a specialty solvent and intermediate in the production of pesticides and pharmaceuticals.
Ethyl 3-(furan-2-yl)propionate: A compound used as a flavoring agent in the food industry.
Uniqueness
What sets [6-(3,4-dihydro-2H-quinoline-1-carbonyl)pyridin-3-yl]-(3,4-dihydro-2H-quinolin-1-yl)methanone apart is its unique structure that combines quinoline and pyridine moieties, which may confer unique chemical and biological properties not found in similar compounds.
Eigenschaften
Molekularformel |
C25H23N3O2 |
|---|---|
Molekulargewicht |
397.5 g/mol |
IUPAC-Name |
[6-(3,4-dihydro-2H-quinoline-1-carbonyl)pyridin-3-yl]-(3,4-dihydro-2H-quinolin-1-yl)methanone |
InChI |
InChI=1S/C25H23N3O2/c29-24(27-15-5-9-18-7-1-3-11-22(18)27)20-13-14-21(26-17-20)25(30)28-16-6-10-19-8-2-4-12-23(19)28/h1-4,7-8,11-14,17H,5-6,9-10,15-16H2 |
InChI-Schlüssel |
CVTSVFOLNSQFPU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CN=C(C=C3)C(=O)N4CCCC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(5-bromo-2-methoxyphenyl)methylideneamino]-3-methylbutanamide](/img/structure/B12471886.png)
![4-methoxy-3-(morpholine-4-carbonyl)-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B12471912.png)
![N-[2-(diethylamino)ethyl]-2-(3-ethyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanamide](/img/structure/B12471916.png)
![calcium 4-amino-N-(2-methylpropyl)-N-(3-{[(oxolan-3-yloxy)carbonyl]amino}-4-phenyl-2-(phosphonatooxy)butyl)benzenesulfonamide](/img/structure/B12471919.png)
![N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]alaninamide](/img/structure/B12471921.png)


![1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B12471947.png)

![2-[3-(furan-2-ylcarbonyl)-1H-indol-1-yl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone](/img/structure/B12471950.png)
![N-(3-chlorophenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12471954.png)
![N-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-N-[4-(propan-2-yl)phenyl]benzenesulfonamide](/img/structure/B12471966.png)
![1-(4-methoxyphenyl)-1-oxopropan-2-yl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-8-methylquinoline-4-carboxylate](/img/structure/B12471974.png)
